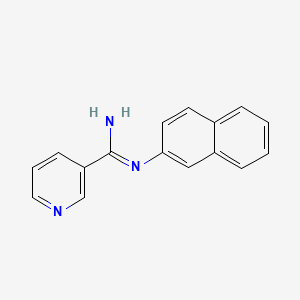
Nicotinamidine, N-2-naphthyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nicotinamidine, N-2-naphthyl- is a compound that combines the structural features of nicotinamide and naphthalene. Nicotinamide is a form of vitamin B3, while naphthalene is a polycyclic aromatic hydrocarbon. This compound is of interest due to its potential biological activities and applications in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Nicotinamidine, N-2-naphthyl- typically involves the reaction of nicotinamide with 2-naphthylamine. One common method includes the following steps:
Starting Materials: Nicotinamide and 2-naphthylamine.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid.
Procedure: The mixture is heated under reflux conditions for several hours, allowing the formation of the desired product.
Purification: The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of Nicotinamidine, N-2-naphthyl- may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields.
化学反応の分析
Types of Reactions
Nicotinamidine, N-2-naphthyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthyl ring or the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce various amines.
科学的研究の応用
Nicotinamidine, N-2-naphthyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Nicotinamidine, N-2-naphthyl- involves its interaction with specific molecular targets and pathways. It may act by:
Inhibiting Enzymes: The compound can inhibit certain enzymes involved in metabolic pathways.
Modulating Receptors: It may bind to and modulate the activity of specific receptors.
Interfering with DNA/RNA: The compound can interact with nucleic acids, affecting their function and expression.
類似化合物との比較
Similar Compounds
Nicotinamide: A form of vitamin B3 with similar structural features.
Nicotinamide Riboside: Another NAD+ precursor with distinct biological activities.
Nicotinamide Mononucleotide: A compound involved in NAD+ biosynthesis.
Uniqueness
Nicotinamidine, N-2-naphthyl- is unique due to its combination of nicotinamide and naphthalene structures, which confer distinct chemical and biological properties
特性
CAS番号 |
23565-04-0 |
|---|---|
分子式 |
C16H13N3 |
分子量 |
247.29 g/mol |
IUPAC名 |
N'-naphthalen-2-ylpyridine-3-carboximidamide |
InChI |
InChI=1S/C16H13N3/c17-16(14-6-3-9-18-11-14)19-15-8-7-12-4-1-2-5-13(12)10-15/h1-11H,(H2,17,19) |
InChIキー |
OZNNBAATRMBYOE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)N=C(C3=CN=CC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


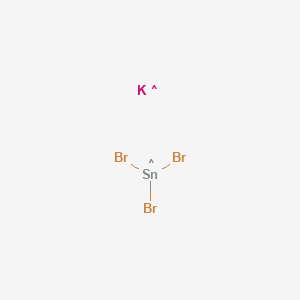
![3-(Diethylamino)-6-[2-(6-methyl-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14688748.png)
![4-Nitrobenzo[cd]indol-2(1h)-one](/img/structure/B14688749.png)
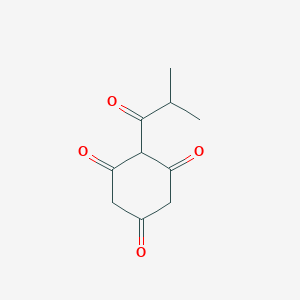
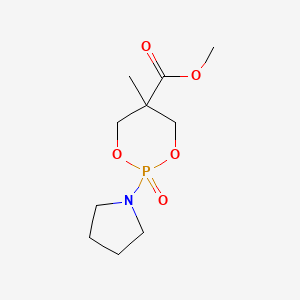
![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14688771.png)
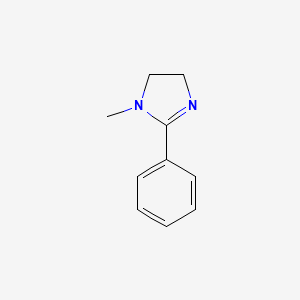
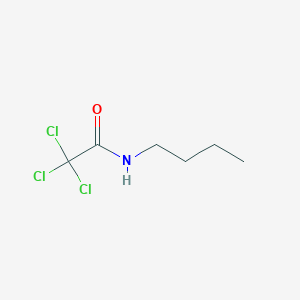
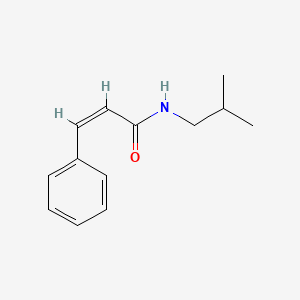
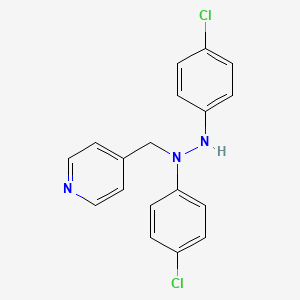
![17-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,8,10,12(20),13,15,17-decaene](/img/structure/B14688793.png)
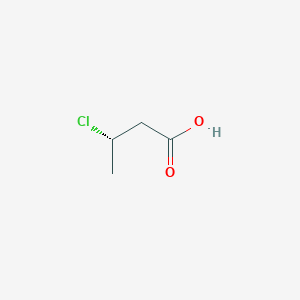
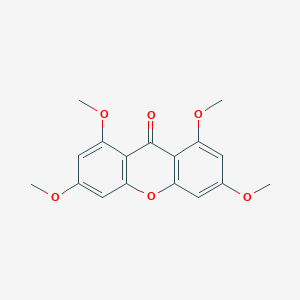
![Benzoic acid, 5-amino-2-[(4-aminophenyl)sulfonyl]-, methyl ester](/img/structure/B14688809.png)
